An In-Depth Technical Guide to the Molecular Structure of 2-amino-N-phenethylbenzenesulfonamide
An In-Depth Technical Guide to the Molecular Structure of 2-amino-N-phenethylbenzenesulfonamide
This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and predicted analytical characteristics of 2-amino-N-phenethylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles and data from analogous structures to construct a detailed profile of a molecule not yet extensively characterized in scientific literature. The methodologies and predictions herein are grounded in established organic chemistry to provide a robust framework for future experimental work.
Introduction: The Scientific Context
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the backbone of a wide array of therapeutic agents. Its unique electronic and structural properties allow it to act as a versatile pharmacophore, most notably as a structural mimic of p-aminobenzoic acid (PABA). This mimicry enables sulfonamide-based drugs to competitively inhibit the bacterial enzyme dihydropteroate synthase (DHPS), a critical component in the folic acid synthesis pathway, thereby exerting a potent bacteriostatic effect.
The target molecule of this guide, 2-amino-N-phenethylbenzenesulfonamide, combines this key sulfonamide scaffold with two other significant structural motifs: an ortho-disubstituted aromatic ring and a phenethyl side chain. The ortho-amino group's position, relative to the more common para-amino configuration of classical sulfa drugs, presents intriguing possibilities for altered binding kinetics and selectivity. The N-phenethyl substituent introduces a flexible, lipophilic component that can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile.
Given the absence of extensive empirical data for this specific molecule in public databases, this guide employs a predictive, first-principles approach. By dissecting the molecule into its constituent fragments and analyzing established data for related compounds, we can construct a reliable and scientifically-grounded projection of its molecular properties.
Molecular Structure and Physicochemical Properties
The molecular structure of 2-amino-N-phenethylbenzenesulfonamide is defined by a central benzene ring substituted at the 1 and 2 positions with a sulfonamide group and an amino group, respectively. The nitrogen atom of the sulfonamide is, in turn, substituted with a phenethyl group.
Caption: Molecular structure of 2-amino-N-phenethylbenzenesulfonamide.
Key Physicochemical Parameters (Predicted):
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Molecular Formula: C₁₄H₁₆N₂O₂S
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Molecular Weight: 276.36 g/mol
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Topological Polar Surface Area (TPSA): 71.8 Ų
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logP (Predicted): ~2.9
These predicted values suggest that the molecule possesses moderate lipophilicity and a polar surface area conducive to potential cell permeability.
Proposed Synthesis Pathway
The most direct and reliable method for the synthesis of 2-amino-N-phenethylbenzenesulfonamide is the nucleophilic substitution reaction between 2-aminobenzenesulfonyl chloride and phenethylamine. This is a standard procedure for the formation of sulfonamides. The workflow involves the initial formation of the sulfonyl chloride, which is then reacted with the primary amine in the presence of a base to neutralize the HCl byproduct.
Caption: Proposed synthesis workflow for 2-amino-N-phenethylbenzenesulfonamide.
Experimental Protocol: Synthesis of 2-amino-N-phenethylbenzenesulfonamide
Causality Behind Experimental Choices: The choice of an anhydrous solvent is critical to prevent the hydrolysis of the reactive sulfonyl chloride intermediate back to the sulfonic acid. A non-nucleophilic base such as pyridine or triethylamine is used to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation without competing with the primary amine nucleophile. The reaction is initiated at a low temperature to control the initial exothermic reaction, then allowed to warm to ensure completion.
Materials:
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2-Aminobenzenesulfonyl chloride (1.0 eq)
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Phenethylamine (1.05 eq)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Pyridine or Triethylamine (1.5 eq)
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1 M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenethylamine (1.05 eq) and pyridine (1.5 eq) in anhydrous DCM.
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Cooling: Cool the solution to 0 °C in an ice-water bath with continuous stirring.
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Addition of Sulfonyl Chloride: Dissolve 2-aminobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (phenethylamine) is no longer visible.
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Workup: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure 2-amino-N-phenethylbenzenesulfonamide.
Predicted Analytical and Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of structurally similar compounds and established principles of NMR and IR spectroscopy.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is based on the additive effects of the substituents on the chemical shifts of the protons. The spectrum would be complex, particularly in the aromatic region due to the ortho-disubstitution pattern.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 7.8 - 7.6 | dd | 1H | Ar-H (ortho to SO₂) | Deshielded by the electron-withdrawing sulfonamide group. |
| ~ 7.4 - 7.1 | m | 6H | Ar-H (phenethyl) & Ar-H | Overlapping signals from the monosubstituted phenethyl ring and one proton of the aminobenzyl ring. |
| ~ 6.8 - 6.6 | m | 2H | Ar-H (ortho & para to NH₂) | Shielded by the electron-donating amino group. |
| ~ 5.0 - 4.5 | br s | 1H | SO₂NH | Broad signal due to quadrupolar relaxation and potential exchange; chemical shift is solvent-dependent. |
| ~ 4.2 | br s | 2H | Ar-NH₂ | Broad singlet due to exchange; chemical shift is solvent-dependent. |
| ~ 3.3 | q | 2H | SO₂NH-CH₂ | Quartet or triplet of triplets due to coupling with both the sulfonamide proton and the adjacent methylene protons. |
| ~ 2.8 | t | 2H | Ph-CH₂ | Triplet due to coupling with the adjacent methylene protons. |
Predicted ¹³C NMR Spectrum
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 148 | Ar-C -NH₂ | Attached to the strongly electron-donating amino group. |
| ~ 139 | Ar-C (ipso, phenethyl) | Quaternary carbon of the phenethyl group. |
| ~ 133 | Ar-C -H | Aromatic carbon on the aminobenzyl ring. |
| ~ 129 | Ar-C -H (phenethyl) | Aromatic carbons of the phenethyl group. |
| ~ 128 | Ar-C -H (phenethyl) | Aromatic carbons of the phenethyl group. |
| ~ 127 | Ar-C -H (phenethyl) | Aromatic carbons of the phenethyl group. |
| ~ 125 | Ar-C -SO₂ | Quaternary carbon attached to the sulfonamide group. |
| ~ 118 | Ar-C -H | Aromatic carbon on the aminobenzyl ring. |
| ~ 116 | Ar-C -H | Aromatic carbon on the aminobenzyl ring. |
| ~ 45 | SO₂NH-CH₂ | Aliphatic carbon adjacent to the sulfonamide nitrogen. |
| ~ 36 | Ph-CH₂ | Aliphatic carbon of the phenethyl group. |
Predicted Infrared (IR) Spectrum
The IR spectrum will show characteristic absorption bands corresponding to the various functional groups present in the molecule.
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N-H Stretching (Amine): Two sharp to medium bands are expected in the region of 3450-3300 cm⁻¹ , characteristic of a primary aromatic amine.
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N-H Stretching (Sulfonamide): A single, medium intensity, potentially broad band is expected around 3300-3250 cm⁻¹ .
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C-H Stretching (Aromatic): Multiple weak to medium sharp bands are expected just above 3000 cm⁻¹ .
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C-H Stretching (Aliphatic): Multiple medium sharp bands are expected just below 3000 cm⁻¹ (around 2950-2850 cm⁻¹).
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S=O Stretching (Sulfonamide): Two strong, characteristic bands are expected for the asymmetric and symmetric stretching of the sulfonyl group, appearing around 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹ , respectively.
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N-H Bending (Amine): A medium to strong band is expected in the region of 1650-1580 cm⁻¹ .
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C=C Stretching (Aromatic): Several medium to weak bands are expected in the 1600-1450 cm⁻¹ region.
Predicted Mass Spectrum (MS)
In an electron ionization mass spectrum, the molecule would be expected to show a molecular ion peak and several characteristic fragment ions.
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Molecular Ion (M⁺˙): A peak at m/z = 276 corresponding to the molecular weight of the compound.
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Major Fragmentation Pathways:
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Benzylic Cleavage: Loss of a benzyl radical (C₇H₇•) from the phenethyl group, leading to a fragment at m/z = 185 . This is often a very favorable fragmentation.
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Cleavage of the N-C bond: Cleavage of the bond between the sulfonamide nitrogen and the phenethyl group, leading to a fragment corresponding to the 2-aminobenzenesulfonamide radical cation at m/z = 172 and a phenethyl cation at m/z = 104 .
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Loss of SO₂: Cleavage of the C-S and S-N bonds can lead to the loss of sulfur dioxide (SO₂), resulting in a fragment at m/z = 212 .
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Potential Biological Activity and Mechanism of Action
The 2-aminobenzenesulfonamide scaffold is a well-established pharmacophore in antimicrobial drug discovery. These compounds act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for the de novo synthesis of folic acid. Bacteria require folic acid for the synthesis of nucleotides and certain amino acids, and therefore, its inhibition halts bacterial growth and replication. Humans are unaffected by this mechanism as they obtain folic acid from their diet.
Caption: Proposed mechanism of action via competitive inhibition of dihydropteroate synthase.
It is highly probable that 2-amino-N-phenethylbenzenesulfonamide would exhibit antibacterial activity through this mechanism. The N-phenethyl group may influence the molecule's ability to penetrate bacterial cell walls and its binding affinity within the active site of the DHPS enzyme. Further structure-activity relationship (SAR) studies would be required to elucidate the precise impact of this substituent on antimicrobial potency and spectrum.
Conclusion
While 2-amino-N-phenethylbenzenesulfonamide is not a widely documented compound, a comprehensive molecular profile can be constructed through the application of fundamental principles of organic chemistry and spectroscopy. This guide provides a plausible and efficient synthesis route, detailed predictions of its key analytical signatures, and a scientifically grounded hypothesis for its biological activity. The information presented herein serves as a valuable resource for researchers interested in the synthesis, characterization, and potential therapeutic application of novel sulfonamide derivatives, providing a solid foundation for initiating laboratory investigation.
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